Ylangenol

概要

説明

Ylangenol is a natural organic compound primarily found in plants such as bananas, flowers, bay leaves, and ylang-ylang trees . It is known for its distinctive aromatic scent and is commonly used as an ingredient in perfumes and fragrances. This compound also exhibits antibacterial, anti-inflammatory, and sedative properties, making it valuable in traditional medicine for treating headaches, anxiety, and insomnia .

準備方法

Ylangenol can be extracted from plants through distillation, extraction, or essential oil extraction methods. The extraction process typically involves the use of non-polar solvents such as diethyl ether or petroleum ether .

化学反応の分析

Ylangenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or acids.

科学的研究の応用

Chemical Applications

Organic Synthesis :

Ylangenol's unique chemical structure makes it a valuable compound in organic synthesis. It serves as an intermediate in the synthesis of various natural products and pharmaceuticals due to its reactivity and ability to undergo different chemical transformations.

Comparison with Similar Compounds :

| Compound | Structure Type | Key Properties |

|---|---|---|

| This compound | Sesquiterpenoid | Aromatic, antibacterial, anti-inflammatory |

| β-Chamigrenal | Sesquiterpenoid | Aromatic but different biological activities |

| Gomisin N | Lignan | Anti-melanogenic effects |

| Gomisin A | Lignan | Distinct pharmacological properties |

| Schisandrin | Lignan | Antioxidant and anti-inflammatory |

Biological Applications

Antibacterial Properties :

this compound exhibits significant antibacterial activity. It disrupts bacterial cell membranes, leading to cell lysis. Studies have shown that it can be effective against various pathogenic bacteria, making it a candidate for developing new antibacterial agents.

Anti-inflammatory Effects :

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation. This property is particularly relevant in treating inflammatory diseases.

Case Study : A study evaluated the antibacterial activity of essential oils containing this compound against common pathogens. The results demonstrated that this compound-rich oils exhibited potent antibacterial effects, suggesting potential use in food preservation and therapeutic applications .

Medical Applications

Sedative Effects :

this compound has been investigated for its sedative properties. It interacts with neurotransmitter receptors in the brain, promoting relaxation and potentially aiding in the management of anxiety and insomnia.

Therapeutic Potential :

Clinical studies are exploring this compound's efficacy in treating neurological disorders. Its sedative effects may provide a natural alternative to conventional anxiolytics and sleep aids.

Industrial Applications

Fragrance Industry :

Due to its pleasant aroma, this compound is widely used in the fragrance industry. It is a key ingredient in perfumes and essential oils, contributing to their aromatic profiles.

Cosmetic Applications :

this compound's antimicrobial and antioxidant properties make it suitable for use in cosmetic formulations. It can enhance product stability and efficacy while providing skin benefits.

Summary of Findings

This compound demonstrates a versatile profile with applications spanning various fields:

- Chemistry : Used as an intermediate in organic synthesis.

- Biology : Exhibits antibacterial and anti-inflammatory properties.

- Medicine : Investigated for sedative effects and potential therapeutic uses.

- Industry : Employed in fragrances and cosmetics.

作用機序

Ylangenol exerts its effects through various molecular targets and pathways:

Antibacterial Action: This compound disrupts bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Action: This compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Sedative Action: This compound interacts with neurotransmitter receptors in the brain, promoting relaxation and reducing anxiety.

類似化合物との比較

Ylangenol is compared with other similar compounds such as:

β-Chamigrenal: Another sesquiterpenoid with similar aromatic properties but different biological activities.

Gomisin A: Another lignan with distinct pharmacological properties.

Schisandrin: A compound with antioxidant and anti-inflammatory properties, differing in its molecular structure.

This compound stands out due to its unique combination of aromatic, antibacterial, anti-inflammatory, and sedative properties, making it a versatile compound with diverse applications.

生物活性

Ylangenol, a sesquiterpene alcohol derived from the essential oil of the Cananga odorata (ylang-ylang) plant, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant, anti-inflammatory, antibacterial, and cytotoxic properties, supported by case studies and research findings.

Chemical Composition

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The essential oil of ylang-ylang contains various compounds, with this compound being one of the prominent constituents. The chemical composition can vary depending on the extraction method and plant part used. A study identified this compound as a significant component alongside other terpenes and phenolic compounds .

Antioxidant Activity

This compound exhibits notable antioxidant properties. In comparative studies of essential oils, ylang-ylang showed strong antioxidant activity with an EC50 value of approximately 12.71 µL/mL . The antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity of this compound and Other Essential Oils

| Essential Oil | EC50 Value (µL/mL) |

|---|---|

| Ylang-Ylang | 12.71 |

| Oregano | 11.58 |

| Clove | 10.00 |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). For instance, this compound reduced nitric oxide (NO) release in RAW264.7 macrophages, showcasing its potential as an anti-inflammatory agent .

Case Study: Inhibition of Cytokine Release

A study found that this compound significantly reduced the levels of cytokines such as IL-6 in LPS-stimulated macrophages, suggesting its therapeutic potential in managing inflammatory diseases .

Antibacterial Activity

This compound exhibits antibacterial properties against a range of pathogenic bacteria. It disrupts bacterial cell membranes, leading to cell lysis and death. In vitro studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for natural antibacterial agents .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Bacillus subtilis | 0.75 µg/mL |

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For example, it has shown significant inhibition against Hep3B (liver cancer) and HeLa (cervical cancer) cells .

Case Study: Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic effects of essential oils, this compound demonstrated an IC50 value of 37.72 µg/mL against HeLa cells, indicating its potential as an anticancer agent .

特性

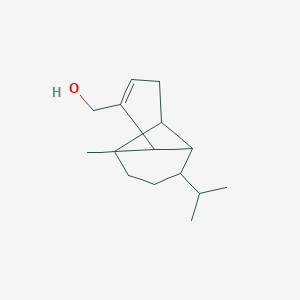

IUPAC Name |

(1-methyl-8-propan-2-yl-3-tricyclo[4.4.0.02,7]dec-3-enyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-9(2)11-6-7-15(3)12-5-4-10(8-16)14(15)13(11)12/h4,9,11-14,16H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXPRNKLOIEGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C2C(=CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961838 | |

| Record name | [1-Methyl-8-(propan-2-yl)tricyclo[4.4.0.0~2,7~]dec-3-en-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41610-69-9 | |

| Record name | Ylangenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041610699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-Methyl-8-(propan-2-yl)tricyclo[4.4.0.0~2,7~]dec-3-en-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。